synthesis of 2-Methylindolin-1-amine p-toluenesulfonate salt
synthesis of 2-Methylindolin-1-amine p-toluenesulfonate salt
An In-depth Technical Guide to the Synthesis of 2-Methylindolin-1-amine p-Toluenesulfonate Salt
Executive Summary
2-Methylindolin-1-amine and its salts are pivotal intermediates in pharmaceutical synthesis, most notably in the production of the antihypertensive drug Indapamide.[1][2] The indoline nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a 1-amine group provides a versatile handle for constructing a diverse array of pharmacologically active molecules.[1] This guide provides a comprehensive, technically-grounded walkthrough for the , designed for researchers, chemists, and drug development professionals. We will delve into the strategic considerations behind a robust and scalable synthetic route, from the preparation of the requisite starting material to the final salt formation, emphasizing the chemical principles that ensure a high-yield, high-purity outcome.
Introduction: The Strategic Importance of the 1-Amino-2-methylindoline Scaffold
The indoline ring system is a core structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The specific functionalization pattern of 2-Methylindolin-1-amine makes it a particularly valuable building block. The methyl group at the 2-position introduces a chiral center, opening avenues for asymmetric synthesis and the development of stereospecific therapeutics.[1] The primary amine at the 1-position (an N-amino group) is a highly reactive and versatile functional group, readily undergoing acylation or sulfonylation to generate extensive libraries of derivatives.[1]
The conversion of the free amine into its p-toluenesulfonate (tosylate) salt is a critical final step for practical applications. This salt form typically exhibits enhanced stability, improved crystallinity, and more favorable handling properties compared to the free base, which is often an oil. These characteristics are paramount for purification, storage, and formulation in a pharmaceutical development context.
Overall Synthetic Strategy
The synthesis of the target salt is logically approached in three principal stages. This strategy ensures that each key intermediate can be isolated and purified, providing a reliable and reproducible overall process.
-
Stage 1: Synthesis of 2-Methylindoline. The foundational precursor, 2-methylindoline, is prepared via the catalytic hydrogenation of 2-methylindole. This step reduces the pyrrolic double bond of the indole ring.
-
Stage 2: Synthesis of 2-Methylindolin-1-amine (Free Base). The core transformation involves the N-amination of 2-methylindoline. A well-established and scalable method proceeds via a two-step, one-pot sequence involving N-nitrosation followed by in-situ reduction.
-
Stage 3: Formation of the p-Toluenesulfonate Salt. The final step is a straightforward acid-base reaction where the synthesized 2-Methylindolin-1-amine is treated with p-toluenesulfonic acid to yield the stable, crystalline tosylate salt.
Caption: High-level workflow for the synthesis of the target salt.
Part 1: Synthesis of 2-Methylindoline (Starting Material)
The most direct route to 2-methylindoline is the reduction of commercially available 2-methylindole. While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method. The primary challenge in the hydrogenation of indoles is preventing over-reduction to the octahydroindole species and catalyst poisoning by the basic indoline product.[3] Performing the reaction under acidic conditions, often with p-toluenesulfonic acid (PTSA) as an activator, mitigates these issues.[3][4] The acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating selective reduction of the 2,3-double bond.[3]
Experimental Protocol: Hydrogenation of 2-Methylindole
This protocol is adapted from established literature procedures for the selective hydrogenation of indoles.[3][4]
Table 1: Materials for 2-Methylindoline Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-Methylindole | 131.17 | 1.0 | Starting material |
| Platinum on Carbon (5% Pt/C) | N/A | ~5 mol % | Catalyst |
| p-Toluenesulfonic Acid (PTSA) | 172.20 | 1.2 | Activator |
| Ethanol/Water (50:50 v/v) | N/A | Solvent | Reaction medium |
| Hydrogen Gas (H₂) | 2.02 | Excess | Reducing agent |
| Sodium Bicarbonate (aq.) | 84.01 | As needed | For neutralization |
| Toluene | 92.14 | As needed | Extraction solvent |
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), charge 2-methylindole (1.0 eq.), 5% Pt/C catalyst, and p-toluenesulfonic acid (1.2 eq.).
-
Solvent Addition: Add the ethanol/water solvent mixture.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 40 bar.[4]
-
Reaction Conditions: Heat the mixture to 60°C with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: After the reaction is complete (typically several hours), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product into toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methylindoline, which can be purified further by distillation.
Part 2: Synthesis of 2-Methylindolin-1-amine
The conversion of the secondary amine of 2-methylindoline to a primary N-amino group is a non-trivial transformation. The most reliable and widely documented method involves N-nitrosation followed by reduction.[1][2][5][6] This process is typically performed as a one-pot synthesis, which is highly advantageous for process efficiency.
Mechanistic Rationale
-
N-Nitrosation: 2-methylindoline is treated with an acidic solution of sodium nitrite. The acid (HCl) reacts with sodium nitrite to form nitrous acid (HONO) in situ. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). This electrophile is readily attacked by the nucleophilic secondary amine of 2-methylindoline to form the N-nitroso-2-methylindoline intermediate.[1][6] The reaction is performed at low temperatures (0-10°C) to ensure the stability of the nitrous acid and prevent unwanted side reactions.[2][5]
-
Reduction: The N-nitroso intermediate is then reduced directly in the same pot. Zinc dust is a commonly used reducing agent for this transformation, acting as a source of electrons.[2][6] The reaction is performed under neutral or slightly basic conditions in the presence of an ammonium salt (e.g., ammonium carbonate or ammonium acetate), which facilitates the reduction of the N=O bond to an N-NH₂ group.[2][5]
Caption: Two-step, one-pot synthesis of 2-Methylindolin-1-amine.
Experimental Protocol: Synthesis of 2-Methylindolin-1-amine
This protocol is a synthesized representation based on several reliable sources.[2][5][6]
Table 2: Materials for 2-Methylindolin-1-amine Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Example Quantity | Molar Eq. (Relative to 2-methylindoline) |
| 2-Methylindoline | 133.19 | 140 g | 1.0 |
| Methanol | 32.04 | 1 L | Solvent |
| Conc. Hydrochloric Acid | 36.46 | ~95 mL | ~1.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 73 g | ~1.0 |
| Sodium Bicarbonate | 84.01 | As needed | For pH adjustment |
| Zinc Dust | 65.38 | 156 g | ~2.25 |
| Ammonium Carbonate | 96.09 | 264 g | ~2.6 |
| Toluene | 92.14 | As needed | Extraction solvent |
| Heptane | 100.21 | As needed | Recrystallization solvent |
Procedure:
-
Initial Setup: Dissolve 2-methylindoline (140 g) in methanol (1 L) in a suitable reaction vessel equipped with a mechanical stirrer and a thermometer.
-
Acidification: Add concentrated hydrochloric acid (~95 mL) to the solution and cool the mixture to 15°C.[2][5]
-
Nitrosation: Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, ensuring the internal temperature is maintained between 5-10°C.[2] Causality Note: Strict temperature control is crucial here to prevent the decomposition of nitrous acid and ensure selective N-nitrosation over aromatic C-nitrosation.
-
Neutralization: After the addition is complete, stir for 30 minutes, then carefully adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.[2]
-
Reduction: To the neutralized mixture containing the N-nitroso intermediate, add zinc dust (156 g).[2][5]
-
Ammonium Carbonate Addition: While maintaining the temperature at about 5°C, add a solution of ammonium carbonate (264 g) in water (1 L) over approximately 1.5 hours.[2]
-
Reaction Completion: Stir the mixture at 5-10°C for an additional hour, then warm to 40°C and stir for another hour to ensure the reduction is complete.[2][5]
-
Work-up and Isolation: Filter the reaction mixture to remove zinc salts and other inorganic solids. Wash the filter cake with toluene.
-
Combine the filtrate and the toluene washings. Separate the aqueous layer and discard it.
-
Purification: Remove the toluene from the organic layer in vacuo. Recrystallize the resulting residue from heptane to yield pure 1-amino-2-methylindoline (2-Methylindolin-1-amine) as a solid.[2][5] The product identity can be confirmed by Thin Layer Chromatography (TLC).[5]
Part 3: Formation of the p-Toluenesulfonate Salt
The final stage is the formation of the tosylate salt. This is a standard acid-base reaction where the basic nitrogen of the 1-amino group is protonated by the strong sulfonic acid. The choice of solvent is important to facilitate the clean crystallization of the salt. Isopropanol is often a suitable medium.
Experimental Protocol: Salt Formation
Table 3: Materials for Salt Formation
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. (Relative to amine) | Notes |
| 2-Methylindolin-1-amine | 148.21 | 1.0 | Free base from Part 2 |
| p-Toluenesulfonic Acid (monohydrate) | 190.22 | 1.0 - 1.05 | Acidifying agent |
| Isopropanol (IPA) | 60.10 | Solvent | Crystallization medium |
Procedure:
-
Dissolution: Dissolve the purified 2-Methylindolin-1-amine (1.0 eq.) in a minimal amount of warm isopropanol.
-
Acid Addition: In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0-1.05 eq.) in isopropanol.
-
Precipitation: Add the p-toluenesulfonic acid solution dropwise to the stirred amine solution at room temperature. The p-toluenesulfonate salt will typically begin to precipitate.
-
Crystallization: Cool the mixture to 0-5°C and stir for 1-2 hours to maximize crystallization.
-
Isolation: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold isopropanol to remove any residual impurities.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Characterization and Quality Control
The final product, 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS No. 1179997-55-7), should be characterized to confirm its identity and purity.[7] Standard analytical techniques include:
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of both the cation (2-methylindolin-1-amine) and the anion (p-toluenesulfonate).
-
FTIR Spectroscopy: To identify characteristic functional group vibrations (N-H, S=O, etc.).
-
Purity Assessment: Typically performed using High-Performance Liquid Chromatography (HPLC).
Safety Considerations
-
Sodium Nitrite: A strong oxidizing agent. Handle with care and avoid contact with acidic materials outside of the controlled reaction environment.
-
Hydrochloric Acid & p-Toluenesulfonic Acid: Corrosive acids. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Zinc Dust: Flammable solid. Avoid creating dust clouds.
-
Hydrogenation: Reactions involving hydrogen gas under pressure must be conducted in specialized equipment (autoclave) by trained personnel behind a safety shield.
Conclusion
The is a multi-step process that relies on classical organic transformations. The presented guide outlines a robust and scalable pathway, beginning with the selective hydrogenation of 2-methylindole, followed by a reliable one-pot N-amination via a nitrosation-reduction sequence, and concluding with a straightforward salt formation. By understanding the causality behind each experimental step—from precise temperature control during nitrosation to the role of the acid activator in hydrogenation—researchers can confidently and safely produce this valuable pharmaceutical intermediate with high yield and purity.
References
-
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Derivatives of 2-Methylindolin-1-amine: Synthesis, Properties, and Therapeutic Potential. BenchChem.
-
BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride. BenchChem.
-
D. R. Witty, et al. (2011). Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation. Chemical Communications.
-
Feng, C-G., et al. (2011). Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline- Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. Synlett.
-
BenchChem Technical Support Team. (2025). Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols. BenchChem.
-
Török, B., et al. (2015). Hydrogenation of 2-methylindole using supported metal catalysts. ResearchGate.
-
PrepChem. (n.d.). Synthesis of 1-amino-2-methylindoline.
-
U.S. Patent No. US4564677A. (1986). Preparation of N-amino compounds. Google Patents.
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid.
-
Taizhou Volsen Chemical Co., Ltd. (n.d.). 2-Methylindolin-1-amine p-toluenesulfonate salt CAS NO.1179997-55-7. GuideChem.
-
B. A. Shainyan, et al. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 7. 2-Methylindolin-1-amine p-toluenesulfonate salt, CasNo.1179997-55-7 Taizhou volsen chemical Co., Ltd China (Mainland) [volsenchem.lookchem.com]
